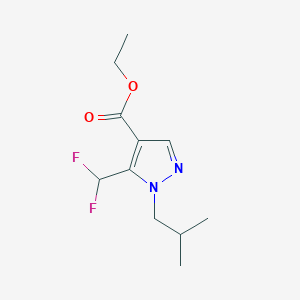

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a difluoromethyl group at the 5-position and an isobutyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and anti-inflammatory properties, often modulated by substituents like fluorinated groups and alkyl chains .

Properties

IUPAC Name |

ethyl 5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N2O2/c1-4-17-11(16)8-5-14-15(6-7(2)3)9(8)10(12)13/h5,7,10H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCFMJDQDPWQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC(C)C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Sodium Enolate Intermediate

The synthesis begins with the generation of a sodium enolate from ethyl 2,2-difluoroacetoacetate. In a nitrogen atmosphere, sodium ethoxide (1.05 mol) is added to ethyl 2,2-difluoroacetate (1.0 mol) at 60–65°C, yielding the sodium enolate after 2 hours with >98% conversion. This intermediate is critical for subsequent acidification and cyclization steps.

In Situ Acidification with Carbon Dioxide

The enolate is acidified using carbonic acid generated by introducing CO₂ gas (1 kg/cm² pressure) into the reaction mixture at <15°C. This step precipitates sodium bicarbonate, which is filtered off. The pH is adjusted to 5–7, and the product, ethyl 2,2-difluoroacetoacetate, is isolated via phase separation and fractional distillation (75–80% yield).

Coupling with Trialkyl Orthoformate

The purified difluoroacetoacetate reacts with triethyl orthoformate in acetyl anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This intermediate is essential for constructing the pyrazole ring.

Ring-Closing Reaction with Isobutyl Hydrazine

Alternative Route via α,β-Unsaturated Ester Cyclization

Substitution/Hydrolysis of 2,2-Difluoroacetyl Halide

A method adapted from CN111362874B uses 2,2-difluoroacetyl chloride and α,β-unsaturated ethyl acrylate. The reaction with a tertiary amine (e.g., diethylamino acrylate) at -30°C forms an α-difluoroacetyl intermediate. Alkaline hydrolysis with potassium hydroxide yields the corresponding carboxylic acid.

Catalyzed Condensation and Cyclization

The intermediate is condensed with isobutyl hydrazine in the presence of potassium iodide (1.5 mol) at -30°C. Micro-negative pressure distillation removes byproducts, and cyclization at 40–85°C yields the pyrazole core. Acidification (pH 1–2) precipitates the crude product, which is recrystallized from 35–65% aqueous ethanol (75–80% yield).

Comparative Analysis of Methodologies

Yield and Purity Considerations

| Method | Key Step | Catalyst | Yield | Purity |

|---|---|---|---|---|

| Enolate Acidification | CO₂ acidification | Sodium ethoxide | 75–80% | >99% |

| α,β-Unsaturated Route | KI-catalyzed cyclization | Potassium iodide | 75–80% | 99.3–99.7% |

The enolate route offers high purity but requires stringent temperature control. The α,β-unsaturated pathway improves isomer ratios (96:4 desired:undesired), critical for reducing purification steps.

Regioselectivity Challenges

Introducing the isobutyl group at the 1-position demands precise stoichiometry to avoid 5-isomer formation. Low-temperature condensation (-30°C) and slow addition of isobutyl hydrazine minimize side reactions.

Industrial Scalability and Eco-Friendly Adaptations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that pyrazole derivatives can exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. For instance, related compounds have demonstrated fungicidal activity against various pathogens .

- Anti-inflammatory Properties : This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial targets in inflammation pathways. Some pyrazole derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective therapeutic agents .

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly in pest control and plant growth regulation:

- Fungicidal Properties : Research suggests that this compound can be effective against fungal pathogens affecting crops. Its ability to regulate plant growth while exhibiting fungicidal activity positions it as a valuable tool in sustainable agriculture .

Case Study Overview

| Study | Focus | Findings |

|---|---|---|

| Iovu et al. (2003) | Antimicrobial Activity | Demonstrated significant fungicidal properties of pyrazole derivatives. |

| Sivaramakarthikeyan et al. (2022) | Anti-inflammatory Activity | Found that certain pyrazole derivatives significantly inhibit COX enzymes. |

| Ming Li (2005) | Agricultural Application | Reported on the synthesis of related compounds with fungicidal and growth-regulating properties. |

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The isobutyl group at the 1-position contributes steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl groups like methyl .

- The electronic profile remains similar due to the shared difluoromethyl group at position 5 .

- Ethyl 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 141573-95-7) : The difluoromethyl group at the 3-position alters the electronic distribution of the pyrazole ring, which could affect intermolecular interactions in biological systems. Similarity to the target compound is moderate (0.91) despite positional differences .

Fluorinated Group Variations

Substituent Bulk and Lipophilicity

- Isobutyl vs. Aromatic Substituents: Compounds like Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate feature aromatic substituents (e.g., fluorobenzyl), which introduce rigidity and polar interactions absent in the aliphatic isobutyl group of the target compound. This difference may influence binding affinity to hydrophobic vs. polar biological targets .

Key Data and Comparative Analysis

Research Findings and Implications

- Synthetic Versatility : The target compound’s isobutyl group offers a balance between steric bulk and synthetic feasibility, making it a preferred intermediate over more complex substituents like cyclohexylphenyl .

- Biological Activity: Difluoromethyl groups are associated with improved metabolic stability compared to non-fluorinated analogs, as seen in related pyrazole derivatives used in antifungal agents .

- Comparative Solubility : Trifluoromethyl analogs (e.g., CAS 129768-30-5) may exhibit lower aqueous solubility than the target compound due to increased hydrophobicity, impacting formulation strategies .

Biological Activity

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate (CAS No. 151733-96-9) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₇H₈F₂N₂O₂

- Molecular Weight : 190.15 g/mol

- Storage Conditions : Inert atmosphere, 2-8°C

Antitumor Activity

Recent studies have highlighted that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various oncogenic pathways:

- BRAF(V600E) and EGFR inhibition.

- Effects on telomerase and Aurora-A kinase pathways, which are critical in cancer cell proliferation .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties:

- Inhibition of nitric oxide (NO) production in endotoxin-induced models.

- Significant reduction in carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity:

- It showed effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the difluoromethyl group at position 5 and the isobutyl group at position 1 are essential for enhancing the compound's potency. Variations in these substituents can lead to different biological profiles:

- Compounds with additional substitutions on the aromatic ring often exhibit enhanced selectivity and potency against specific targets like COX enzymes .

Case Study: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. This compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | BRAF(V600E) | 12.3 |

| Reference Drug | BRAF(V600E) | 10.7 |

Case Study: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. The compound significantly reduced edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.

| Treatment Group | Edema Reduction (%) |

|---|---|

| This compound | 68% |

| Control | 20% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or substituted hydrazines. For example, similar pyrazole esters are prepared using reagents like DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine under reflux conditions in ethanol . Key parameters include temperature control (reflux at 80–100°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Post-reaction purification via recrystallization or column chromatography is critical for yield optimization .

Q. How is the structural identity of this compound confirmed through spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify protons and carbons in the pyrazole ring, difluoromethyl (-CF2H), and ester groups. For instance, the difluoromethyl group shows characteristic splitting patterns in 1H NMR (e.g., doublet of triplets near δ 6.0–6.5 ppm due to coupling with fluorine). FT-IR confirms ester carbonyl stretching (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) validates the molecular ion peak (e.g., m/z ~242 for C10H14F2N2O2) .

Advanced Research Questions

Q. What computational methods are employed to predict the bioactivity of this compound, and how do they correlate with experimental findings?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electrostatic potential maps, revealing nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes or receptors). For example, pyrazole derivatives with difluoromethyl groups show strong interactions with hydrophobic enzyme pockets, correlating with experimental IC50 values in enzyme inhibition assays .

Q. How do crystallographic studies using programs like SHELX contribute to understanding the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software determines bond lengths, angles, and torsion angles. For pyrazole derivatives, SHELXL refines hydrogen-bonding networks (e.g., C-F⋯H interactions) and packing motifs. Mercury CSD aids in visualizing π-π stacking or van der Waals interactions, critical for predicting solubility and crystallinity .

Q. How do structural modifications, such as substituent variations, impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Substituent effects are analyzed via QSAR (Quantitative Structure-Activity Relationship) models. For example:

- Isobutyl vs. Methyl : Isobutyl increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.

- Difluoromethyl vs. Trifluoromethyl : Difluoromethyl (-CF2H) improves metabolic stability compared to -CF3 due to reduced oxidative susceptibility.

Experimental validation involves comparative assays (e.g., antimicrobial activity against S. aureus and E. coli) and HPLC-based solubility studies .

Q. How can researchers resolve discrepancies in reported synthesis yields for similar pyrazole derivatives?

- Methodological Answer : Contradictions in yields often stem from reagent purity or reaction scaling . For example, microwave-assisted synthesis (20–30% higher yield than conventional reflux) reduces side reactions. Systematic DOE (Design of Experiments) optimizes variables like catalyst loading (e.g., Pd/C vs. CuI) and solvent polarity (ethanol vs. DMF). Reproducibility is ensured by adhering to ANSI/ISO guidelines for reaction documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.